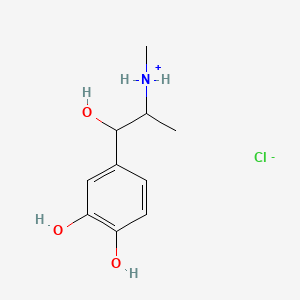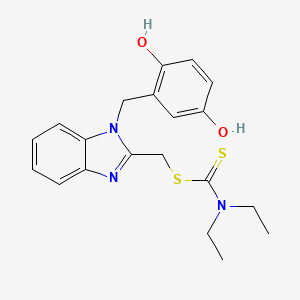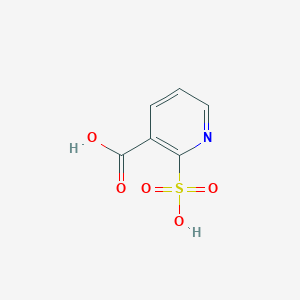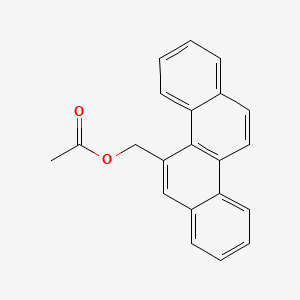
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxyphenylacetone with methylamine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses. The exact molecular targets and pathways depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride include:
Epinephrine: A well-known neurotransmitter and hormone with similar structural features.
Norepinephrine: Another neurotransmitter with structural similarities and overlapping biological functions.
Dopamine: A neurotransmitter with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
946-43-0 |
|---|---|
Fórmula molecular |
C10H16ClNO3 |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
[1-(3,4-dihydroxyphenyl)-1-hydroxypropan-2-yl]-methylazanium;chloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-6(11-2)10(14)7-3-4-8(12)9(13)5-7;/h3-6,10-14H,1-2H3;1H |
Clave InChI |
HPDZIFBLRDLGFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)O)O)O)[NH2+]C.[Cl-] |
Números CAS relacionados |
10329-60-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)



![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)

![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)



